

# Efficacy & Safety Profile of Alectinib (ALEX Study)

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## Compound Focus: Alectinib

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Parameter	Alectinib (n=152)	Crizotinib (n=151)
Median Overall Survival (OS)	81.1 months (95% CI, 62.3–NE) [1]	54.2 months (95% CI, 34.6–75.6) [1]
7-Year OS Rate	48.6% [1]	38.2% [1]
OS Hazard Ratio (HR)	0.78 (95% CI, 0.56–1.08) [1]	–
Median Progression-Free Survival (PFS)	(Previously reported: 34.8 mos vs. 10.9 mos with crizotinib) [2]	–
Median Duration of Response (DoR)	42.3 months (95% CI, 31.3–51.3) [1]	11.1 months (95% CI, 7.9–13.0) [1]
DoR Hazard Ratio (HR)	0.41 (95% CI, 0.30–0.56) [1]	–
Key Safety: Grade 3-5 Adverse Events (AEs)	57.9% [1]	57.6% [1]
Key Safety: Serious AEs	46.1% [1]	31.8% [1]
Treatment Discontinuation due to AEs	17.8% [1]	14.6% [1]

Parameter	Alectinib (n=152)	Crizotinib (n=151)
Median Treatment Duration	28.1 months [1]	10.8 months [1]

## Intracranial Efficacy in CNS Metastases

**Alectinib**'s robust CNS activity is a defining characteristic. In the ALEX study, it provided substantial survival benefits across all CNS subgroups compared to crizotinib [1]:

- **Patients with baseline CNS metastases and prior radiation:** Median OS of **92.0 months** with **alectinib** vs. 39.5 months with crizotinib.
- **Patients with baseline CNS metastases but no prior radiation:** Median OS of **46.9 months** vs. 23.7 months.
- **Patients without baseline CNS metastases:** Median OS of **94.0 months** vs. 69.8 months.

For patients who experience CNS progression on standard-dose **alectinib**, a **dose-escalation strategy** has been explored. One retrospective study found that increasing the dose to 900 mg twice daily resulted in a CNS disease control rate of 92% and a median overall time to progression of 7.1 months, with no new grade 3 or higher toxicities [3].

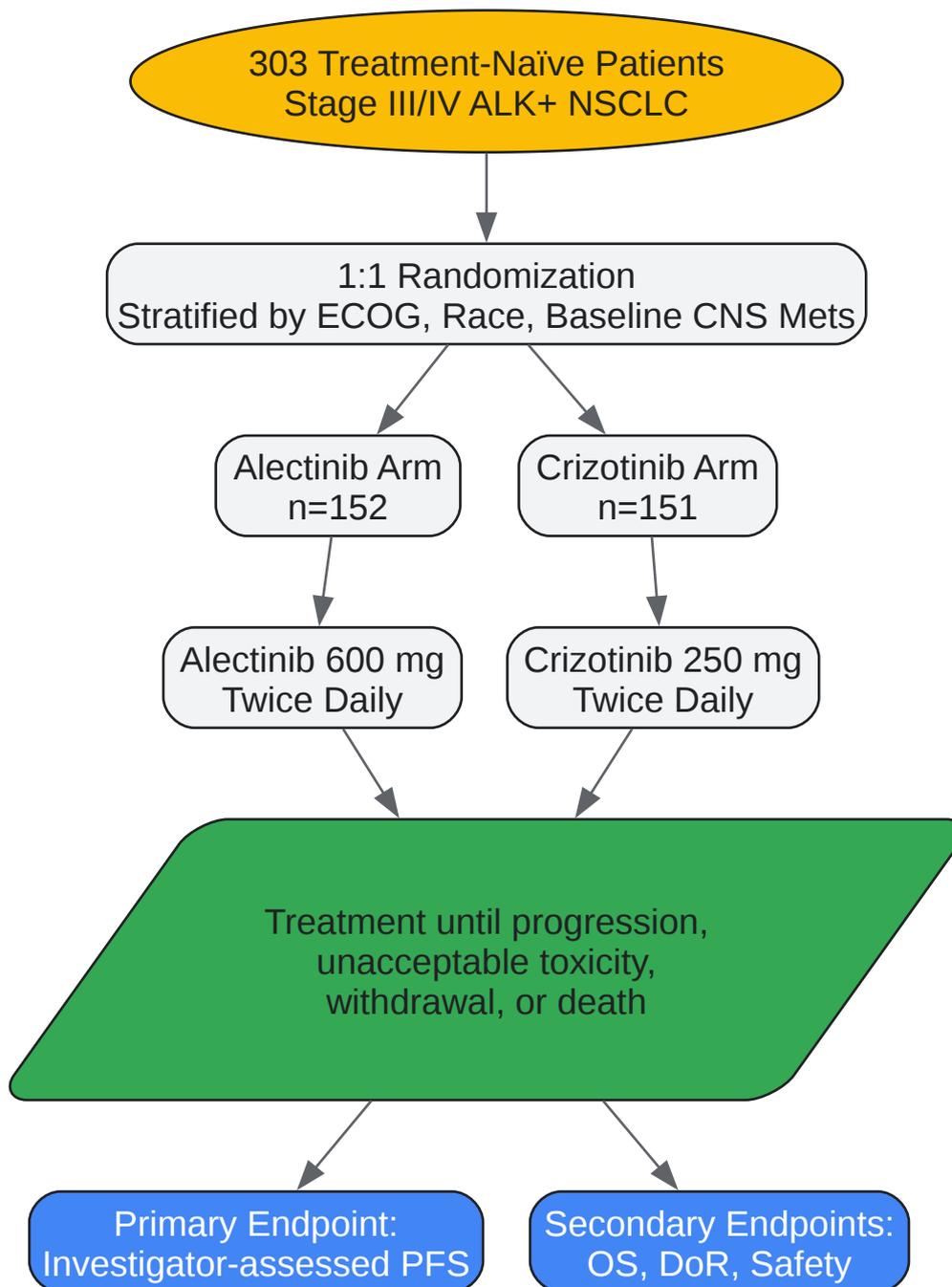
## Mechanisms of Action and Resistance

**Alectinib** is a highly selective, CNS-penetrant second-generation ALK tyrosine kinase inhibitor (TKI). Its primary mechanism is the continuous blockade of ALK signaling, which drives tumor growth in ALK-positive NSCLC [1] [4].

Despite its efficacy, resistance inevitably develops. Mechanisms are broadly categorized as [4]:

- **On-target:** Secondary mutations within the ALK kinase domain (e.g., G1202R, I1171N/T/S) that reduce drug binding.
- **Off-target:** Bypass pathway activation (e.g., EGFR, KRAS) or phenotypic transformation (e.g., small cell lung cancer transformation).

The diagram below illustrates the pivotal ALEX trial design that generated the key efficacy data.



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## Research Implications & Future Directions

The mature data from the ALEX trial solidify **alectinib**'s role as a first-line standard of care. However, several research questions remain active:

- **Sequencing Strategies:** Real-world evidence suggests that upfront **alectinib** and a sequential approach of crizotinib followed by **alectinib** may lead to similar overall survival, though upfront **alectinib** provides superior CNS protection [5].
- **Combination Therapies:** Early-phase studies combining **alectinib** with the immune checkpoint inhibitor atezolizumab showed this regimen is feasible but was associated with increased toxicity (57% grade 3 AEs, notably rash) without clear evidence of superior efficacy over **alectinib** monotherapy [2].
- **Overcoming Resistance:** Understanding and targeting the specific on-target and off-target resistance mechanisms that emerge on **alectinib** is critical for developing subsequent-line therapies, including third-generation ALK TKIs like lorlatinib [4].

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